molecular formula C14H17BrN4O2 B2698995 5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrimidin-2-amine CAS No. 2379948-27-1

5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrimidin-2-amine

Cat. No.: B2698995
CAS No.: 2379948-27-1
M. Wt: 353.22
InChI Key: XFVSQRWQTNPMMF-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrimidin-2-amine is a complex organic compound that features a bromine atom, a furan ring, a morpholine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydride for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2-carboxylic acid, while nucleophilic substitution of the bromine atom can yield various substituted pyrimidines .

Scientific Research Applications

5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrimidin-2-amine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan and morpholine rings, along with the bromine atom, allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2/c15-11-8-16-14(17-9-11)18-10-12(13-2-1-5-21-13)19-3-6-20-7-4-19/h1-2,5,8-9,12H,3-4,6-7,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVSQRWQTNPMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC2=NC=C(C=N2)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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